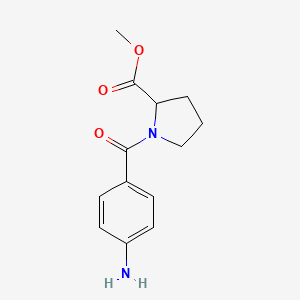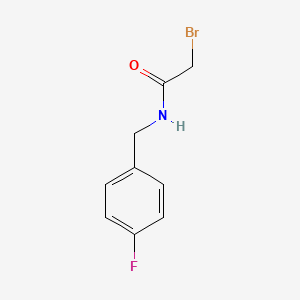
N-(2-iodo-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodo-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with iodine and nitro groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodo-4-nitrophenyl)acetamide typically involves the iodination of a nitrophenyl acetamide precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted phenylacetamides.
Reduction: 2-amino-4-iodophenylacetamide.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
N-(2-iodo-4-nitrophenyl)acetamide is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-iodo-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain proteins. These interactions can lead to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Similar structure but lacks the iodine atom.
Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a methoxy group instead of iodine.
Acetamide, N-(4-hydroxy-2-nitrophenyl)-: Contains a hydroxy group instead of iodine.
Uniqueness
N-(2-iodo-4-nitrophenyl)acetamide is unique due to the presence of both iodine and nitro groups on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Properties
CAS No. |
19591-18-5 |
|---|---|
Molecular Formula |
C8H7IN2O3 |
Molecular Weight |
306.06 g/mol |
IUPAC Name |
N-(2-iodo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7IN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) |
InChI Key |
OYRLELIGOKYZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1H-Pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic Acid](/img/structure/B8796227.png)




![1-ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8796256.png)








